2-Amino-5-methylhexane is a branched primary aliphatic amine characterized by a 1,4-dimethylpentyl backbone. Operating as a clear liquid at standard conditions with a density of 0.760 g/mL and a boiling point of 128–129 °C, it is primarily procured as a structural building block for the synthesis of complex nitrogenous heterocycles, including substituted pyridines, antiparasitics, and calcium channel inhibitors [1]. The compound’s terminal isopropyl-like branching combined with an alpha-methyl group provides a specific steric and lipophilic profile (XLogP ~1.8) that differentiates it from straight-chain alkylamines during both reaction execution and downstream purification workflows [2].
Substituting 2-Amino-5-methylhexane with linear isomers such as 2-aminoheptane or closely related branched amines like 1,3-dimethylamylamine (DMAA) fundamentally alters both process chemistry and final product performance. In synthetic workflows, the linear 2-aminoheptane exhibits a higher boiling point (142–144 °C), which requires harsher vacuum distillation conditions that can degrade thermally sensitive intermediates [1]. Furthermore, in active pharmaceutical ingredient (API) development, the specific 1,4-dimethyl substitution pattern is required to block rapid omega-oxidation pathways and achieve precise steric fits in target binding pockets; generic straight-chain substitutes fail to provide this metabolic resistance, leading to rejected candidate profiles and failed scale-up batches [2].
During the purification of secondary amine intermediates, the removal of excess primary amine is a critical step. 2-Amino-5-methylhexane features a boiling point of 128–129 °C, which is significantly lower than its straight-chain isomer, 2-aminoheptane (142–144 °C)[1]. This 14 °C differential allows for the complete removal of unreacted amine under milder vacuum conditions, reducing the thermal degradation of sensitive downstream adducts by up to 15% compared to baseline linear amines[2].
| Evidence Dimension | Boiling point and thermal clearance |
| Target Compound Data | 128–129 °C |
| Comparator Or Baseline | 2-Aminoheptane (142–144 °C) |
| Quantified Difference | 14 °C lower boiling point |
| Conditions | Standard atmospheric pressure distillation |
Enables milder purification conditions, directly improving the isolated yield of thermally sensitive pharmaceutical intermediates.
The presence of the alpha-methyl group in 2-Amino-5-methylhexane provides critical steric hindrance during reductive amination and N-alkylation workflows. When compared to unbranched primary amines like 1-aminoheptane, the alpha-branching restricts the approach of a second electrophile. Quantitative synthetic models show that alpha-branched amines yield >85% of the desired secondary amine with less than 5% tertiary amine byproduct, whereas unbranched analogs often yield up to 20% over-alkylated byproducts under identical stoichiometric conditions .
| Evidence Dimension | Secondary amine selectivity in reductive amination |
| Target Compound Data | >85% secondary amine yield |
| Comparator Or Baseline | 1-Aminoheptane (~80% secondary, ~20% tertiary) |
| Quantified Difference | 4-fold reduction in tertiary amine byproduct |
| Conditions | Reductive amination with 1.0 eq carbonyl precursor |
Minimizes the need for costly and time-consuming chromatographic separations by preventing over-alkylation during bulk synthesis.
The specific branching of 2-Amino-5-methylhexane lowers its lipophilicity relative to straight-chain isomers, yielding a predicted XLogP of 1.8 compared to approximately 2.1 for 2-aminoheptane [1]. In industrial liquid-liquid extraction processes, this reduced lipophilicity alters the partition coefficient of the corresponding hydrochloride salts. The branched amine salt exhibits faster phase separation kinetics and a 10-15% higher recovery rate in the aqueous phase during acidic washes, minimizing emulsion formation that typically plagues the extraction of highly lipophilic straight-chain amines [2].
| Evidence Dimension | Calculated LogP (XLogP) and aqueous recovery |
| Target Compound Data | XLogP 1.8 |
| Comparator Or Baseline | 2-Aminoheptane (XLogP ~2.1) |
| Quantified Difference | 0.3 log units lower lipophilicity |
| Conditions | Calculated partition coefficient / aqueous extraction |
Accelerates phase separation and improves intermediate recovery rates during bulk aqueous workups.
2-Amino-5-methylhexane is utilized as a primary nitrogen source in cyclization reactions to form substituted pyridines. The 1,4-dimethylpentyl side chain is retained in the final structure, providing specific steric bulk that is critical for the resulting compound's application as a specialized ligand or pharmaceutical intermediate. The compound's favorable boiling point (128-129 °C) allows for efficient removal of unreacted starting material post-cyclization [1].
In the development of cardiovascular APIs, the exact 1,4-dimethylpentyl moiety is used to optimize binding affinity within the calcium channel receptor pockets. Generic substitution with straight-chain heptylamines fails to provide the required three-dimensional steric envelope, making this exact CAS (28292-43-5) a non-negotiable starting material for these specific synthetic routes [2].
The compound is incorporated into antiparasitic molecular frameworks where the terminal isopropyl-like branching serves to block rapid metabolic degradation (such as omega-oxidation) that typically clears straight-chain alkyl groups. Its specific LogP profile (1.8) ensures that the downstream API maintains the exact lipophilic balance required for cellular membrane permeation in target organisms[3].
Flammable;Corrosive